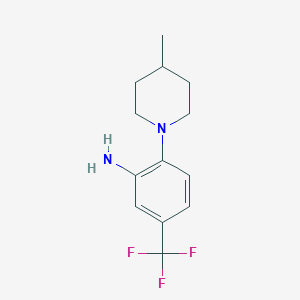

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTMIUZGZUTXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352565 | |

| Record name | 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

445465-72-5 | |

| Record name | 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide.

Formation of the Aniline Ring: The aniline ring is synthesized separately, often through nitration followed by reduction of a benzene derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

Coupling of the Two Rings: The final step involves coupling the piperidine and aniline rings through a suitable coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the aniline ring.

Reduction: Reduced derivatives of the piperidine ring.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituted Piperidine/Piperazine Derivatives

Key Observations :

Heterocyclic and Aromatic Substituents

Key Observations :

- Imidazole-containing analogs (e.g., ) are intermediates in antitumor agents (e.g., nilotinib), highlighting the therapeutic relevance of heterocycles.

- Phenoxy and biphenyl derivatives (e.g., ) exhibit increased aromatic surface area, which may improve binding to hydrophobic pockets in biological targets.

Molecular Properties

- Lipophilicity: The trifluoromethyl group (-CF₃) consistently enhances lipophilicity across all analogs. Piperidine/piperazine rings further modulate solubility; for example, 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is slightly soluble in chloroform and DMSO , whereas sulfonyl-containing analogs (e.g., ) are more polar.

- Molecular Weight : The target compound (~258 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier analogs like the biphenyl derivative (338 g/mol) .

Biological Activity

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest due to its unique structural features, which include a piperidine ring and a trifluoromethyl group. Its molecular formula is C13H17F3N2, with a molecular weight of approximately 258.29 g/mol. This compound has been explored for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Methylation : The piperidine ring is methylated using agents such as methyl iodide.

- Aniline Synthesis : Aniline is synthesized via nitration followed by reduction.

- Trifluoromethyl Introduction : This group is introduced using nucleophilic substitution reactions.

- Coupling : The final step involves coupling the piperidine and aniline rings through methods like Buchwald-Hartwig amination.

Potential Pharmacological Applications

- Neurotransmitter Interaction : Compounds with similar structures often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Receptor Binding Studies : The compound has been investigated for its role as a ligand in receptor binding assays, which may lead to the development of new therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| 4-(Trifluoromethyl)aniline | Lacks the piperidine ring; primarily used in dyes. |

| 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | Contains a piperazine ring; different biological activity profile. |

| 1-(4-Methylpiperidin-1-yl)-2,6-dichloroaniline | Similar piperidine structure; different halogen substituents affecting reactivity. |

This table illustrates the distinctiveness of this compound due to its trifluoromethyl group and piperidine structure, which may confer unique biological activities not found in related compounds.

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, contributing to its efficacy in biological systems .

Q & A

Q. How can novel derivatives of this compound be designed for targeted drug discovery applications?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization (e.g., introducing bioisosteres of the trifluoromethyl group). Combinatorial libraries synthesized via parallel reactions (e.g., Ugi reaction) are screened against disease-specific targets (e.g., kinases). Pharmacokinetic properties (e.g., logP) are optimized using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.